3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide
Description
3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 3-position with a 2-cyclohexylacetamido group and at the 2-position with a carboxamide moiety. This compound belongs to a broader class of benzofuran-2-carboxamides, which are extensively studied for their pharmacological properties, including neuroprotective, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
3-[(2-cyclohexylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-17(21)16-15(12-8-4-5-9-13(12)22-16)19-14(20)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWXBOMFGWGBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide typically involves several key steps:
Starting Material: The synthesis begins with benzofuran-2-carboxylic acid as the starting material.
Amidation: The carboxylic acid group is converted to an amide using cyclohexylamine under appropriate reaction conditions.
Acylation: The resulting amide undergoes acylation with acetic anhydride to introduce the acetamido group at the 2-position.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide is a synthetic organic compound of the benzofuran class. Benzofuran derivatives are known for their diverse biological activities and potential therapeutic uses. The compound features a benzofuran core, a cyclohexylacetamido group at the 2-position, and a carboxamide group at the 3-position, giving it unique structural and pharmacological properties.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing more complex benzofuran derivatives with potential biological activities.
- It is involved in various organic reactions typical of amides and aromatic compounds.
- Reaction conditions are carefully controlled to ensure high yields and purity in synthesis.
Biology
- It is studied for potential interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
- Preliminary studies suggest it exhibits significant biological activities. It may act as an antagonist at specific receptors, potentially influencing pathways related to inflammation and pain modulation.
- Interaction studies help elucidate the compound's mechanism of action and therapeutic potential. These studies typically involve radioligand binding assays, functional assays, and cellular signaling studies.
Medicine
- It is investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Its potential therapeutic effects make it a candidate for drug development.
- It may influence pathways related to inflammation and pain modulation and could be beneficial in treating neurological disorders.
Industry
- It is used in developing new materials and chemical processes, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Benzofuran-2-carboxamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Benzofuran-2-Carboxamide Derivatives
Key Differences in Bioactivity
- Neuroprotective and Antioxidant Effects: 7-Methoxy-N-(substituted phenyl) derivatives demonstrated potent anti-excitotoxic effects in rat cortical neurons, attributed to methoxy-enhanced electron donation and phenyl group interactions with hydrophobic pockets .
Antimicrobial and Antitumor Activity :
- The 5-cyclohexyl-3-methylsulfanyl derivative () showed activity against microbial pathogens due to methylsulfanyl’s electron-withdrawing properties and cyclohexyl’s steric effects .
- Benzimidazole-linked derivatives () exhibit IDO1 inhibitory activity (IC50 < 100 nM), highlighting the role of heterocyclic appendages in modulating enzyme binding .
Physicochemical Properties :
- Solubility : Carboxamide derivatives (e.g., vilazodone intermediates) exhibit moderate water solubility, whereas acetic acid derivatives () are less soluble due to crystalline packing via hydrogen bonds .
- Melting Points : Benzimidazole-linked compounds () have higher melting points (e.g., 161–163°C) compared to cyclohexylacetamido derivatives, suggesting stronger intermolecular forces .
Biological Activity
3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its cytotoxic, neuroprotective, and antimicrobial properties, supported by relevant research findings and data.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological targets. The presence of the benzofuran moiety is known to enhance the compound's affinity for specific receptors and enzymes, impacting its biological efficacy.
Cytotoxic Activity
Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed promising antiproliferative effects in K562 leukemia cells, where compounds with specific substituents resulted in varying levels of cell viability reduction .
| Compound | IC50 (μM) | Cell Line | Effect on Cell Viability |
|---|---|---|---|
| This compound | TBD | K562 (Leukemia) | TBD |
| Compound 6 | 0.532 | H9c2 (Cardiac Myocytes) | 6.18% cell death |
| Compound 8 | 0.557 | H9c2 (Cardiac Myocytes) | 7.02% cell death |
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been explored in various studies. For example, a series of novel benzofuran-2-carboxamide derivatives were evaluated for their ability to protect against NMDA-induced excitotoxicity in rat cortical neurons. Among these, certain compounds exhibited neuroprotective effects comparable to established NMDA antagonists .
Key Findings:
- Compound 1f : Exhibited potent neuroprotective action at 30 μM.
- Compound 1j : Showed significant anti-excitotoxic effects at both 100 and 300 μM concentrations.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are also noteworthy. A study found that several synthesized compounds displayed broad-spectrum antimicrobial activity against various bacterial strains . The presence of specific functional groups in the structure was crucial for enhancing this activity.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | Broad-spectrum | Gram-positive and Gram-negative bacteria |
Case Studies
- Cytotoxicity in Cancer Cells : In a comparative study on various benzofuran derivatives, it was found that modifications at the C3 position significantly influenced cytotoxicity levels against cancer cells. The introduction of specific substituents led to enhanced interaction with cellular targets, resulting in increased apoptosis .
- Neuroprotection Against Excitotoxicity : In experiments involving NMDA-induced neuronal damage, compounds similar to this compound demonstrated significant protective effects through antioxidant mechanisms, thereby reducing oxidative stress in neuronal cells .
Q & A
Q. What are the common synthetic routes for 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Functionalization of the benzofuran core at the C3 position via palladium-catalyzed C–H arylation to introduce the cyclohexylacetamido group .
- Step 2: Transamidation using N-acyl-Boc-carbamates to form the carboxamide derivative .
- Intermediate Characterization: Key intermediates are validated using NMR spectroscopy (e.g., H and C NMR for functional group identification) and HPLC-MS for purity assessment (>95%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; benzofuran aromatic protons at δ 7.0–8.0 ppm) .
- Infrared (IR) Spectroscopy: Confirms amide C=O stretches (~1650 cm) and benzofuran ring vibrations (~1500 cm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H] at m/z 369.18 for CHNO) .
Q. What in vitro assays are used for preliminary screening of its biological activity?
Methodological Answer:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Anti-inflammatory Potential: Inhibition of COX-2 enzyme activity measured via ELISA .
- Antimicrobial Screening: Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How can structural modifications improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Hydrophilic Substituents: Introducing polar groups (e.g., hydroxyl or carboxyl) at the cyclohexyl moiety enhances aqueous solubility .
- Prodrug Design: Esterification of the carboxamide group improves membrane permeability, with hydrolysis studies in simulated gastric fluid .
- Computational Tools: Molecular dynamics simulations predict logP values and solubility parameters (e.g., using Schrödinger’s QikProp) .
Q. What strategies address contradictory data on its mechanism of action across studies?
Methodological Answer:
- Orthogonal Assays: Cross-validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
- Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK vs. PI3K/AKT pathways) .
- Meta-Analysis: Systematic review of literature with standardized bioactivity thresholds (e.g., pIC > 6.0 for significance) .
Q. How are computational models leveraged to predict target interactions and optimize derivatives?
Methodological Answer:
- Docking Studies: AutoDock Vina or Glide predicts binding poses with kinases (e.g., EGFR) or GPCRs .
- QSAR Modeling: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction: SwissADME or ADMETlab2.0 forecasts blood-brain barrier penetration and CYP450 interactions .
Q. What synthetic strategies enable diversification of the benzofuran scaffold for SAR studies?
Methodological Answer:
- Cascade Reactions: [3,3]-Sigmatropic rearrangements (e.g., Claisen) to generate 2-arylbenzofuran derivatives .
- Late-Stage Functionalization: Photocatalytic C–H activation to introduce heterocycles (e.g., pyridine) at the C6 position .
- SeO-Mediated Oxidation: Converts methyl groups to aldehydes for further derivatization (e.g., hydrazone formation) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Standardized Protocols: Adopt CLSI guidelines for cytotoxicity assays (e.g., 48-hour incubation, 10% FBS media) .
- Counter-Screening: Test against non-target cell lines (e.g., HEK293) to exclude off-target effects .
- Batch Reproducibility: Synthesize multiple lots with identical purity (>98%) via preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
